N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide
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Overview
Description
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide is a complex organic compound with a molecular formula of C23H15BrClNO3. This compound is notable for its unique structure, which includes a benzofuran ring substituted with bromine and chlorobenzoyl groups, as well as a methylbenzamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Mode of Action
The mode of action of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide is currently unknown due to the lack of specific information . The compound’s interaction with its targets and the resulting changes would need to be determined through further scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The bromination and chlorobenzoylation steps are usually carried out using bromine and 4-chlorobenzoyl chloride, respectively, in the presence of a suitable catalyst such as aluminum chloride. The final step involves the amidation reaction with 4-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide
- N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide
- N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide
Uniqueness
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClNO3/c1-13-2-4-15(5-3-13)23(28)26-20-18-12-16(24)8-11-19(18)29-22(20)21(27)14-6-9-17(25)10-7-14/h2-12H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWXUXDQSVVBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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